Product packaging for 3-Chloro-2-ethoxy-5-fluorobenzaldehyde(Cat. No.:CAS No. 883521-72-0)

3-Chloro-2-ethoxy-5-fluorobenzaldehyde

Cat. No.: B1394730
CAS No.: 883521-72-0
M. Wt: 202.61 g/mol
InChI Key: YMQHBZMWPAQIGU-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a halogenated benzaldehyde derivative featuring a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 2, and a fluorine atom at position 4. This compound is structurally significant due to the combined electronic effects of its substituents: the electron-withdrawing chlorine and fluorine atoms and the electron-donating ethoxy group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B1394730 3-Chloro-2-ethoxy-5-fluorobenzaldehyde CAS No. 883521-72-0

Properties

IUPAC Name

3-chloro-2-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHBZMWPAQIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with ethyl alcohol in the presence of a base to introduce the ethoxy group . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-5-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chloro, ethoxy, and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-2-ethoxy-5-fluorobenzoic acid.

    Reduction: Formation of 3-chloro-2-ethoxy-5-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-ethoxy-5-fluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules . The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s structural analogs vary in substituent positions, functional groups, and electronic properties, which influence reactivity and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Substituent Positions Functional Group Key Properties/Notes
3-Chloro-2-ethoxy-5-fluorobenzaldehyde Not Available* C₉H₈ClFO₂ Cl (3), OCH₂CH₃ (2), F (5) Aldehyde (-CHO) Hypothesized lower solubility in polar solvents due to ethoxy group
5-Chloro-2-fluorobenzaldehyde 96515-79-6 C₇H₄ClFO Cl (5), F (2) Aldehyde (-CHO) Higher electrophilicity at aldehyde due to adjacent electron-withdrawing groups
3-Chloro-5-fluorobenzaldehyde 90390-49-1 C₇H₄ClFO Cl (3), F (5) Aldehyde (-CHO) Enhanced reactivity in nucleophilic addition compared to non-halogenated analogs
3-Chloro-5-ethoxy-2-fluorobenzoic acid 2383768-09-8 C₉H₇ClFO₃ Cl (3), OCH₂CH₃ (5), F (2) Carboxylic acid (-COOH) Acidic properties enable salt formation; used in pharmaceutical intermediates

Electronic and Steric Effects

  • Electron-Withdrawing vs.
  • Steric Hindrance : The ethoxy group at position 2 introduces steric bulk, which may hinder reactions at the aldehyde group compared to less-substituted analogs like 3-Chloro-5-fluorobenzaldehyde .

Solubility and Physical Properties

  • The ethoxy group in this compound likely increases lipophilicity, reducing water solubility compared to non-ethoxy analogs like 3-Chloro-5-fluorobenzaldehyde. This property could enhance its utility in organic synthesis requiring non-polar solvents .

Biological Activity

Overview

3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol. It is categorized as an aldehyde and features chloro, ethoxy, and fluoro substituents on the benzaldehyde ring. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, environmental science, and industrial processes.

The compound can undergo several types of reactions:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde group can be reduced to yield primary alcohols.
  • Substitution : The chloro, ethoxy, and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents :

  • Oxidation agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) .

This compound acts primarily as an electrophile. It interacts with nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to the formation of covalent bonds. This interaction can modify the structure and function of these biomolecules, which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated benzaldehydes can inhibit the growth of various fungi, with IC50 values ranging from 48.9 μM to 57.7 μM against certain strains . This suggests that this compound may also possess similar properties worth exploring.

Enzyme Interaction

The compound has been employed in studies investigating enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a valuable probe for biochemical assays. Notably, it has been suggested that the compound could influence the activity of acetylcholinesterase (AChE), a critical enzyme in neurotransmission .

Study on Antifungal Activity

In a study examining novel antifungal agents, derivatives of benzaldehydes were tested against Candida albicans. Compounds with similar structural motifs to this compound demonstrated promising antifungal activity, indicating potential therapeutic applications .

Enzyme Reactivation Studies

Another investigation focused on the reactivation of AChE inhibited by organophosphate pesticides. Although primarily centered on known reactivators like pralidoxime, the structural similarities suggest that this compound could be assessed for its reactivation capabilities in future studies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Chloro-2-fluorobenzaldehydeLacks ethoxy groupLess versatile in synthetic applications
3-Chloro-5-ethoxy-2-fluorobenzaldehydeDifferent positioning of substituentsVariations in reactivity
3-Chloro-2-ethoxybenzaldehydeSimilar structure without fluorinePotentially different biological effects

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-2-ethoxy-5-fluorobenzaldehyde?

A common approach involves sequential functionalization of a benzaldehyde precursor. For instance, introducing the ethoxy group via nucleophilic substitution on a halogenated intermediate (e.g., substituting a chlorine atom at position 2 with sodium ethoxide). Subsequent fluorination at position 5 and chlorination at position 3 can be achieved using directed ortho-metalation (DoM) or halogen-exchange reactions. Purity optimization may require column chromatography or recrystallization, with purity verification via HPLC (>95% by HLC methods) .

Q. How can spectroscopic techniques characterize this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm for CH3_3 and δ 4.0–4.2 ppm for OCH2_2).
  • IR : The aldehyde C=O stretch appears near 1700 cm1^{-1}, while C-F and C-Cl bonds show absorptions at 1100–1200 cm1^{-1} and 550–800 cm1^{-1}, respectively.
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 202) and fragmentation patterns validate the structure. Crystallographic data (e.g., CCDC deposition) may resolve ambiguities .

Q. What precautions are necessary for safe storage and handling?

Store in airtight containers at 0–6°C to prevent aldehyde oxidation. Ensure dry, well-ventilated conditions, and avoid incompatible reagents (e.g., strong bases or oxidizing agents). Use PPE (gloves, goggles) to mitigate exposure risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (0–5°C) during ethoxy substitution reduce side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Post-reaction quenching with ice-water minimizes degradation .

Q. What methodologies resolve contradictions in purity assessments across studies?

Discrepancies in purity (e.g., 95% vs. 98%) may arise from analytical method variability. Cross-validate using:

  • HPLC vs. GC : Compare retention times and peak areas under standardized conditions.
  • Elemental Analysis : Quantify C, H, N, and halogen content to confirm stoichiometry.
  • Melting Point Consistency : Sharp mp ranges (e.g., 28–30°C for analogs) indicate high purity .

Q. How does the electronic environment influence regioselectivity in further functionalization?

The electron-withdrawing chloro and fluoro groups direct electrophilic attacks to the para position of the ethoxy group. For example:

  • Nitration : Occurs preferentially at position 4 (para to ethoxy).
  • Suzuki Coupling : Requires Pd catalysts and boronates targeting the less deactivated positions. Computational modeling (DFT) can predict reactive sites .

Q. What strategies enable efficient oxidation or reduction of the aldehyde group?

  • Oxidation to Carboxylic Acid : Use KMnO4_4/H2_2SO4_4 under reflux, monitoring by TLC.
  • Reduction to Alcohol : Employ NaBH4_4 in ethanol, followed by aqueous workup.
  • Schiff Base Formation : React with amines (e.g., aniline) in anhydrous conditions to generate imines for medicinal chemistry applications .

Q. How can crystallographic data enhance understanding of structure-activity relationships (SAR)?

Single-crystal X-ray diffraction (CCDC data) reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with fluoro substituents). These insights guide rational design of derivatives for agrochemical or pharmaceutical targets .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-MS : Detects sub-1% impurities (e.g., unreacted precursors or oxidation byproducts).
  • ICP-OES : Measures residual metal catalysts (e.g., Pd from coupling reactions).
  • Karl Fischer Titration : Monitors water content to prevent hydrolysis during storage .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states.
  • Docking Studies : Assess binding affinity to biological targets (e.g., enzymes in agrochemical pathways).
  • QSAR Models : Correlate substituent effects with biological activity using regression analysis .

Methodological Notes

  • Synthesis Optimization : Prioritize stepwise functionalization to avoid steric clashes.
  • Data Reproducibility : Document reaction parameters (solvent, temperature, catalyst loading) meticulously.
  • Safety Protocols : Follow hazard codes (e.g., GHS07) and ensure fume hood usage during scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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